1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

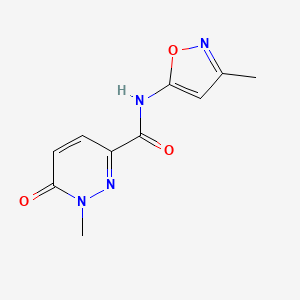

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine core substituted with a methyl group at the 1-position and a carboxamide linkage to a 3-methylisoxazole moiety. The compound’s synthesis typically involves coupling pyridazine and isoxazole intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Properties

IUPAC Name |

1-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-6-5-8(17-13-6)11-10(16)7-3-4-9(15)14(2)12-7/h3-5H,1-2H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIQNWGBRVRIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the construction of the pyridazine ring. Key steps may include:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Construction of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or similar compounds.

Final Coupling: The isoxazole and pyridazine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It may be used as a probe or tool compound to study biological processes, particularly those involving its molecular targets.

Medicine: The compound could have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

| Compound Name (Reference) | Molecular Formula | Substituents/Linkers | Key Differences | Biological Activity/Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₁N₄O₃ | 1-methyl pyridazine; direct N-link to 3-methylisoxazole | Reference structure; compact substituents | Enzyme inhibition; potential therapeutic use |

| N-(2-(3-methylisoxazol-5-yl)ethyl)-... | C₁₁H₁₂N₄O₃ | Ethyl linker between isoxazole and carboxamide | Longer linker; no 1-methyl on pyridazine | Building block for complex molecules; moderate bioactivity |

| N-((5-(benzodioxol)isoxazol-3-yl)methyl)-... | C₁₇H₁₄N₄O₅ | Benzodioxol substituent; methylene linker | Increased lipophilicity; bulky benzodioxol group | Anticancer research; enhanced receptor binding |

| 1-({[(2-methoxyphenyl)methyl]carbamoyl}... | C₂₂H₂₂N₄O₅ | Aromatic (2-methoxyphenyl) substituents | Bulky aromatic groups; complex carbamoyl linker | Enzyme/receptor modulation; diverse pathways |

Key Observations:

- Linker Flexibility : The ethyl linker in may increase conformational flexibility, possibly reducing target specificity compared to the target compound’s direct N-linkage.

- Lipophilicity and Bioactivity : The benzodioxol-substituted analog exhibits higher lipophilicity, which could enhance blood-brain barrier penetration but may also increase off-target effects. In contrast, the target compound’s simpler structure offers balanced solubility and specificity.

Biological Activity

1-Methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 218.21 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various isoxazole derivatives against multiple bacterial strains, noting that modifications to the isoxazole ring can enhance antibacterial efficacy. The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis and inhibit growth.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-N-(3-Methylisoxazol-5-Yl)-6-Oxo | E. coli, S. aureus | 32 µg/mL |

| Other Derivatives | Various Strains | Ranged from 16 to 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a notable study, the compound was tested against the MCF-7 breast cancer cell line:

- Concentration : 50 µM

- Inhibition Rate : 75% cell viability reduction after 48 hours.

This suggests that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of 1-methyl-N-(3-methylisoxazol-5-y)-6-oxo involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, contributing to apoptosis.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low toxicity in animal models at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.